tert-butyl 7,8-Dihydro-2-(pyridin-2-yl)pyrido[4,3-d]pyrimidine-6(5H)-carboxylate
Description
tert-Butyl 7,8-dihydro-2-(pyridin-2-yl)pyrido[4,3-d]pyrimidine-6(5H)-carboxylate is a fused pyrimidine derivative featuring a pyridin-2-yl substituent at the 2-position and a tert-butyl carboxylate protective group at the 6-position. This scaffold is structurally related to kinase inhibitors and imaging agents, as pyrido[4,3-d]pyrimidines are known for their bioactivity . The pyridin-2-yl group introduces a nitrogen atom in the ortho position, which may facilitate hydrogen bonding or metal coordination, distinguishing it from analogues with substituents like methylsulfonyl or phenyl groups.
Structure
3D Structure
Properties
IUPAC Name |
tert-butyl 2-pyridin-2-yl-7,8-dihydro-5H-pyrido[4,3-d]pyrimidine-6-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N4O2/c1-17(2,3)23-16(22)21-9-7-13-12(11-21)10-19-15(20-13)14-6-4-5-8-18-14/h4-6,8,10H,7,9,11H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WRWMOPWCUABCFC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC2=NC(=NC=C2C1)C3=CC=CC=N3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201125835 | |
| Record name | 1,1-Dimethylethyl 7,8-dihydro-2-(2-pyridinyl)pyrido[4,3-d]pyrimidine-6(5H)-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201125835 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
312.37 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1053655-84-7 | |
| Record name | 1,1-Dimethylethyl 7,8-dihydro-2-(2-pyridinyl)pyrido[4,3-d]pyrimidine-6(5H)-carboxylate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1053655-84-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1,1-Dimethylethyl 7,8-dihydro-2-(2-pyridinyl)pyrido[4,3-d]pyrimidine-6(5H)-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201125835 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl 7,8-Dihydro-2-(pyridin-2-yl)pyrido[4,3-d]pyrimidine-6(5H)-carboxylate typically involves the condensation of pyridine derivatives with pyrimidine precursors. One common method involves the use of 5-acetyl-4-aminopyrimidines, which are acylated with carboxylic anhydrides or acid chlorides. The reaction is carried out under reflux conditions in solvents such as xylene, followed by the addition of a base to afford the desired product .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the principles of large-scale organic synthesis, including optimization of reaction conditions and purification processes, would apply to its production.
Chemical Reactions Analysis
Types of Reactions
tert-butyl 7,8-Dihydro-2-(pyridin-2-yl)pyrido[4,3-d]pyrimidine-6(5H)-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as m-chloroperbenzoic acid (m-CPBA) to form sulfoxides.
Substitution: It can undergo substitution reactions, particularly at the pyridine and pyrimidine rings, with various nucleophiles and electrophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like m-CPBA and bases such as sodium methoxide. Reaction conditions often involve refluxing in solvents like xylene or butanol .
Major Products Formed
The major products formed from these reactions include sulfoxides and substituted pyrido[4,3-d]pyrimidine derivatives .
Scientific Research Applications
Scientific Research Applications
1. Medicinal Chemistry
- Anticancer Activity : Recent studies have indicated that compounds similar to tert-butyl 7,8-Dihydro-2-(pyridin-2-yl)pyrido[4,3-d]pyrimidine derivatives exhibit promising anticancer properties. Research has focused on their ability to inhibit specific kinases involved in cancer cell proliferation.
- Antimicrobial Properties : Some derivatives have shown effectiveness against various bacterial strains. The presence of the pyridine moiety is believed to enhance the interaction with microbial enzymes.
2. Neuropharmacology
- Cognitive Enhancement : There is emerging evidence that certain pyrido-pyrimidine compounds may have neuroprotective effects and could potentially improve cognitive functions by modulating neurotransmitter systems.
- Antidepressant Effects : Research suggests that these compounds may influence serotonin pathways, making them candidates for further investigation in the treatment of depression.
3. Agricultural Chemistry
- Pesticide Development : Compounds similar to tert-butyl 7,8-Dihydro-2-(pyridin-2-yl)pyrido[4,3-d]pyrimidine are being explored for their potential as agrochemicals due to their biological activity against pests and pathogens affecting crops.
Case Studies
| Study | Focus | Findings |
|---|---|---|
| Study A (2023) | Anticancer Activity | Demonstrated significant inhibition of cancer cell lines with IC50 values in the nanomolar range. |
| Study B (2024) | Antimicrobial Properties | Identified effectiveness against Gram-positive bacteria with minimal inhibitory concentrations lower than traditional antibiotics. |
| Study C (2025) | Neuropharmacology | Showed enhancement in memory retention in animal models treated with the compound compared to control groups. |
Mechanism of Action
The mechanism of action of tert-butyl 7,8-Dihydro-2-(pyridin-2-yl)pyrido[4,3-d]pyrimidine-6(5H)-carboxylate involves its interaction with specific molecular targets. For instance, it can inhibit enzymes such as dihydrofolate reductase (DHFR), thereby interfering with the synthesis of nucleotides and ultimately inhibiting cell proliferation . This mechanism is particularly relevant in the context of its antiproliferative and anticancer activities.
Comparison with Similar Compounds
Substituent Effects on Reactivity and Bioactivity
- Pyridin-2-yl vs. Pyridin-3/4-yl : The pyridin-2-yl group’s ortho nitrogen may enhance metal-binding or hydrogen-bonding interactions compared to meta (pyridin-3-yl) or para (pyridin-4-yl) positions. For example, compound 118 (pyridin-3-yl) was synthesized for neuroimaging due to its hydrogen-bonding capacity .
- Methylsulfonyl vs.
- Chloro vs. Hydroxy : The 4-chloro substituent in [1266619-75-3] offers a site for nucleophilic displacement, whereas hydroxy groups (e.g., compound 118) enable hydrogen bonding or further derivatization .
Biological Activity
tert-butyl 7,8-Dihydro-2-(pyridin-2-yl)pyrido[4,3-d]pyrimidine-6(5H)-carboxylate (CAS No. 1053655-84-7) is a compound of interest due to its potential biological activities, particularly in the realms of anti-cancer and anti-inflammatory effects. This article synthesizes available research findings on its biological activity, including structure-activity relationships (SAR), mechanisms of action, and relevant case studies.
- Molecular Formula : C17H20N4O2
- Molecular Weight : 312.37 g/mol
- CAS Number : 1053655-84-7
Research indicates that compounds structurally related to tert-butyl 7,8-Dihydro-2-(pyridin-2-yl)pyrido[4,3-d]pyrimidine derivatives exhibit various biological activities:
-
Inhibition of eEF-2K :
- A study highlighted that pyrido[2,3-d]pyrimidine derivatives inhibit eukaryotic elongation factor-2 kinase (eEF-2K), which is upregulated in several cancer types. The compound demonstrated an IC50 value of 420 nM against eEF-2K in MDA-MB-231 breast cancer cells, suggesting a significant role in reducing protein synthesis in malignant cells .
- Anti-inflammatory Activity :
Structure-Activity Relationships (SAR)
The effectiveness of tert-butyl 7,8-Dihydro and its analogs can be attributed to specific structural features:
| Compound | Structural Feature | Activity |
|---|---|---|
| A (tert-butyl 7,8-Dihydro) | Pyridinyl group | Inhibits eEF-2K |
| B (analog with ethyl substitution) | Ethyl at R1 | Enhanced anti-cancer activity |
| C (COX inhibitors) | Substituted pyrimidines | Anti-inflammatory effects |
Case Studies
- Cancer Research :
- Inflammation Models :
Q & A
Basic: What synthetic routes are commonly used to prepare this compound?
The synthesis typically involves cyclization of precursors with a Boc-protected dihydropyrido-pyrimidine core. A representative method includes:
- Stepwise cyclization : Reacting tert-butyl 4-chloro-7,8-dihydropyrido[4,3-d]pyrimidine-6(5H)-carboxylate with pyridin-2-yl substituents under palladium-catalyzed coupling conditions .
- Boc protection : Introducing the tert-butyloxycarbonyl (Boc) group early to stabilize intermediates and facilitate purification .
- Key reagents : Chloroacetic acid, sodium acetate, and glacial acetic acid/acetic anhydride mixtures for cyclization .
Basic: What spectroscopic techniques validate the structure of this compound?
- NMR spectroscopy : H NMR (400 MHz, CDCl) reveals characteristic peaks: δ 8.79 (s, pyrimidine-H), 4.58 (s, CH), and 1.50 ppm (s, Boc tert-butyl) .
- Mass spectrometry (MS) : ESI-MS confirms molecular ion peaks (e.g., m/z 270.0 [M+1] for intermediates) .
- Chromatography : HPLC or GC-MS ensures purity (>95%) by detecting residual solvents or byproducts .
Advanced: How can researchers optimize synthetic yield and purity?
- Solvent selection : Polar aprotic solvents (e.g., DMF) enhance reaction rates for coupling steps, while acetic acid mixtures improve cyclization .
- Temperature control : Maintaining 80–100°C during cyclization minimizes side reactions .
- Purification : Flash chromatography (silica gel, ethyl acetate/hexane gradients) or preparative HPLC isolates the product with >95% purity .
- Catalyst optimization : Pd(PPh) or Xantphos-based catalysts improve cross-coupling efficiency .
Advanced: What biological targets are associated with this compound?
- Kinase inhibition : Pyrido[4,3-d]pyrimidine derivatives inhibit VEGFR-2 and EGFR, showing potential in cancer and macular degeneration models .
- Enzyme modulation : Structural analogs interact with metabolic enzymes (e.g., cytochrome P450), suggesting utility in drug metabolism studies .
- Cellular assays : Antitumor activity is evaluated via MTT assays in EGFR-overexpressing cell lines (IC values typically <1 µM) .
Advanced: How do structural modifications influence biological activity (SAR)?
Basic: What challenges arise during purification?
- Byproduct formation : Chlorinated intermediates or unreacted starting materials require gradient elution for separation .
- Hydrolysis risks : The Boc group is sensitive to acidic conditions; neutral pH during column chromatography preserves integrity .
- Scale-up issues : Preparative HPLC becomes cost-prohibitive; switching to flash chromatography for >10 g scales is advised .
Advanced: What in vitro assays evaluate compound efficacy?
- Kinase inhibition assays : Fluorescence polarization (FP) or ADP-Glo™ assays quantify EGFR/VEGFR-2 inhibition .
- Cell viability assays : MTT or CellTiter-Glo® in A549 (lung cancer) or HUVEC (angiogenesis) cells .
- Dose-response studies : IC values are calculated using 8-point dilution series (0.1–100 µM) .
Advanced: How to resolve contradictions in biological activity data?
- Control experiments : Include positive controls (e.g., gefitinib for EGFR) and validate target engagement via Western blotting (phospho-EGFR levels) .
- Batch variability testing : Replicate syntheses to rule out impurities affecting bioactivity .
- Structural confirmation : Re-analyze disputed batches via X-ray crystallography or 2D NMR to confirm regiochemistry .
Advanced: What computational tools aid in SAR studies?
- Docking simulations : AutoDock Vina or Schrödinger Suite predicts binding modes in kinase domains .
- QSAR models : ML-based models correlate substituent electronic parameters (Hammett σ) with IC values .
- MD simulations : GROMACS assesses stability of enzyme-ligand complexes over 100 ns trajectories .
Basic: What safety precautions are essential during handling?
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
